![molecular formula C7H4BrIO2 B1395198 2-Bromo-6-iodobenzoic acid CAS No. 1022128-96-6](/img/structure/B1395198.png)
2-Bromo-6-iodobenzoic acid
Overview
Description
2-Bromo-6-iodobenzoic acid is an organic compound with the molecular formula C7H4BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 2nd and 6th positions of the benzene ring are substituted with bromine and iodine atoms, respectively. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzoic acid typically involves the iodination of 2-bromobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as Oxone (potassium peroxymonosulfate) in an aqueous medium. The reaction is carried out under mild conditions at room temperature, leading to the formation of the desired product with high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in optimizing the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form 2-iodoxybenzoic acid, a useful oxidizing agent in organic synthesis.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like Oxone or hydrogen peroxide are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed:
Substitution Reactions: Various substituted benzoic acids.
Oxidation Reactions: 2-Iodoxybenzoic acid.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
2-Bromo-6-iodobenzoic acid serves as an important precursor in organic synthesis. It is utilized in the following reactions:
- Suzuki Coupling Reactions : This compound is often employed as a coupling partner in Suzuki reactions to synthesize biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
- Synthesis of Indoles : It has been used as a starting material for the synthesis of 6-bromo-2-arylindoles, showcasing its versatility in producing complex organic molecules .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its biological activity:
- Antimicrobial Agents : Research indicates that derivatives of iodobenzoic acids exhibit antimicrobial properties. For instance, studies have shown that certain iodobenzoic acid derivatives demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Research : The structural properties of halogenated benzoic acids make them candidates for developing anticancer agents. Compounds derived from this compound have been investigated for their cytotoxic effects on cancer cell lines .
Material Science
In material science, this compound is explored for its functional properties:
- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, enhancing the thermal and mechanical properties of the resulting materials.
Table 1: Comparison of Biological Activities
Compound | Activity Type | Reference |
---|---|---|
This compound | Antimicrobial | |
Derivatives | Anticancer | |
Iodobenzoic Acid Derivatives | Cytotoxicity |
Table 2: Key Synthetic Applications
Application | Reaction Type | Product |
---|---|---|
Suzuki Reaction | Cross-Coupling | Biaryl Compounds |
Synthesis of Indoles | Electrophilic Aromatic Substitution | 6-Bromo-2-arylindoles |
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing novel acylhydrazone compounds from iodobenzoic acid derivatives demonstrated significant antimicrobial activity against MRSA strains. The synthesized compounds were evaluated using standard microbiological techniques, showing promising results comparable to existing antibiotics .
Case Study 2: Development of Anticancer Drugs
Research involving the synthesis of various iodobenzoic acid derivatives highlighted their potential as anticancer agents. The compounds were tested against different cancer cell lines, revealing varying degrees of cytotoxicity and opening avenues for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodobenzoic acid depends on the specific reactions it undergoes. In oxidation reactions, the compound acts as an oxidizing agent, transferring oxygen atoms to the substrate. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .
Comparison with Similar Compounds
2-Iodobenzoic Acid: Used as a precursor for oxidizing agents like 2-iodoxybenzoic acid.
2-Bromobenzoic Acid: Commonly used in the synthesis of nitrogen heterocycles.
Uniqueness: 2-Bromo-6-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions. This dual halogenation makes it a valuable intermediate in organic synthesis and other research applications.
Biological Activity
2-Bromo-6-iodobenzoic acid is an aromatic compound notable for its unique halogen substituents, which significantly influence its chemical reactivity and biological activity. This article explores the biological activities of this compound, including its synthesis, applications in medicinal chemistry, and its potential therapeutic effects.
This compound has the molecular formula and a molecular weight of approximately 326.91 g/mol. The compound features a carboxylic acid group (-COOH) attached to a benzene ring with bromine at the 2-position and iodine at the 6-position, contributing to its distinctive reactivity profile.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- One-pot synthesis using trichloroisocyanuric acid as an oxidant, leading to the formation of hypervalent iodine reagents which are valuable in oxidation reactions.
- Conversion to oxidizing reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), enhancing its utility in organic synthesis.
Antimicrobial Properties
Research indicates that halogenated benzoic acids, including this compound, exhibit significant antimicrobial activities. A study demonstrated that derivatives of benzoic acid can induce proteasomal activity, which is crucial for protein degradation in cells . The presence of halogens like bromine and iodine enhances these activities due to their electronegative nature.
Cytotoxic Effects
In vitro studies have shown that various benzoic acid derivatives possess cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have been tested for their antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising results . The cytotoxicity is often measured using the IC50 parameter, indicating the concentration needed to inhibit cell viability by 50%.
Enzyme Inhibition
This compound has also been studied for its potential to inhibit specific enzymes. For example, some derivatives have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production, making them candidates for skin whitening agents . Additionally, they have been investigated for their antioxidant properties, which can mitigate oxidative stress in cells.
Comparison with Analog Compounds
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure Features | Unique Biological Properties |
---|---|---|
2-Bromo-4-iodobenzoic acid | Bromine at position 2, iodine at position 4 | Different regioselectivity affecting reactivity |
2-Iodobenzoic acid | Iodine at position 2 | Lacks bromine; may exhibit different biological activities |
5-Bromo-2-hydroxybenzoic acid | Hydroxyl group at position 2 | Increased polarity may enhance solubility |
This table highlights how variations in substituents affect the chemical behavior and potential applications of these compounds.
Case Studies
Several case studies have been conducted focusing on the biological evaluation of benzoic acid derivatives:
- Antimicrobial Activity : A study assessed the antimicrobial properties of various halogenated benzoic acids against pathogens such as E. coli and S. aureus. Results showed that certain derivatives exhibited MIC values significantly lower than conventional antibiotics like nitrofurantoin .
- Antiproliferative Activity : Another study evaluated the effects of halogenated benzoic acids on breast cancer cell lines. The findings indicated that some derivatives could inhibit cell growth effectively, suggesting their potential as chemotherapeutic agents .
- Enzyme Inhibition Studies : Research focused on the inhibitory effects of these compounds on tyrosinase revealed that specific substitutions could enhance or reduce activity, indicating a structure-activity relationship that could be exploited for therapeutic purposes .
Properties
IUPAC Name |
2-bromo-6-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQGEYMPMWQTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698491 | |
Record name | 2-Bromo-6-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022128-96-6 | |
Record name | 2-Bromo-6-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-6-iodobenzoic acid in the synthesis of zethrene derivatives like compound 24 and 25?
A1: this compound serves as a common starting material for the synthesis of both 8,17-diphenylbenzo[ij]naphtho[1,2,3-de]pentaphene (compound 24) and 9,18-diphenyldibenzo[fg,st]hexacene (compound 25) []. Its structure allows for sequential functionalization through various reactions like iodination, amide formation, Suzuki coupling, and Sonogashira coupling, ultimately leading to the complex precursors required for the final dimerization step.
Q2: Are there alternative synthetic routes to zethrene derivatives that avoid using this compound?
A2: While the abstract does not explicitly mention alternative routes, the synthesis of zethrene and its derivatives has been explored through various methods []. It's plausible that other strategies exist, potentially utilizing different starting materials or reaction pathways. Further research in synthetic organic chemistry literature would be necessary to identify such alternatives.
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